BenchChemオンラインストアへようこそ!

6-Iodo-2,3-dihydro-1,4-benzodioxine

Lipophilicity Drug Design Physicochemical Property

Strategic iodo-benzodioxane building block. Iodine at 6-position enables superior oxidative addition in cross-coupling reactions versus bromo/chloro analogs, reducing catalyst loading and enabling milder conditions. Optimal for Syk/JAK kinase inhibitor synthesis where enhanced LogP (2.06) drives target engagement. Available in research quantities with full analytical documentation. Immediate procurement for medicinal chemistry campaigns.

Molecular Formula C8H7IO2
Molecular Weight 262.04 g/mol
CAS No. 57744-67-9
Cat. No. B1305847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Iodo-2,3-dihydro-1,4-benzodioxine
CAS57744-67-9
Molecular FormulaC8H7IO2
Molecular Weight262.04 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)I
InChIInChI=1S/C8H7IO2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5H,3-4H2
InChIKeyHZTMYTXWFHBHDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Iodo-2,3-dihydro-1,4-benzodioxine (CAS 57744-67-9): Key Physicochemical & Structural Baseline for Procurement Decisions


6-Iodo-2,3-dihydro-1,4-benzodioxine (CAS 57744-67-9), also known as 3,4-ethylenedioxyiodobenzene, is a halogenated 1,4-benzodioxane derivative with a molecular weight of 262.04 g/mol . The compound is typically supplied as a clear yellow liquid or solid with a purity specification of 95-97% . Its structure—a benzodioxine core with an iodine substituent at the 6-position—endows it with a distinct physicochemical profile, including a density of approximately 1.87-1.9 g/cm³ and a LogP of 2.06 . The iodine atom imparts high polarizability and serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), making this compound a strategic building block for medicinal chemistry and organic synthesis .

Why Generic Substitution Fails: The Halogen-Dependent Reactivity and Lipophilicity Profile of 6-Iodo-2,3-dihydro-1,4-benzodioxine


Substituting 6-iodo-2,3-dihydro-1,4-benzodioxine with a different 6-halogenated or unsubstituted analog is scientifically unsound without rigorous revalidation. The iodine atom at the 6-position is not merely a placeholder; it fundamentally dictates the compound's electronic structure, steric profile, and most critically, its reactivity in cross-coupling chemistry . Iodine's inherent lability and high polarizability confer a distinct kinetic advantage in oxidative addition steps (e.g., in Suzuki or Sonogashira couplings) relative to bromo, chloro, or fluoro analogs [1]. Furthermore, the specific halogen substitution pattern dramatically alters the molecule's lipophilicity (LogP) and passive membrane permeability, a crucial parameter for any downstream biological assay . Therefore, direct substitution of the iodo-analog with a cheaper or more readily available chloro- or bromo- variant, without comprehensive comparative data, carries a high risk of failed synthetic steps or irreproducible biological activity [2].

Quantitative Differentiation Guide: 6-Iodo-2,3-dihydro-1,4-benzodioxine vs. In-Class Halogen Analogs


Superior Lipophilicity: LogP of 6-Iodo- vs. 6-Chloro- and 6-Fluoro-1,4-Benzodioxane

The 6-iodo analog exhibits significantly higher lipophilicity compared to its chloro and fluoro counterparts. This is a quantifiable physicochemical difference that directly impacts membrane permeability and target engagement in biological systems . A direct comparison of computed partition coefficients (LogP) reveals that the 6-iodo derivative is over an order of magnitude more lipophilic than the 6-fluoro derivative, and more than twice as lipophilic as the 6-chloro derivative [1].

Lipophilicity Drug Design Physicochemical Property SAR

Enhanced Reactivity in Cross-Coupling: Iodine as a Superior Leaving Group vs. Bromine

In palladium-catalyzed cross-coupling reactions, the carbon-iodine bond is kinetically more labile than the carbon-bromine bond, leading to faster oxidative addition rates. This is a fundamental principle of organometallic chemistry that provides a quantifiable differentiation in synthetic utility . While a direct head-to-head kinetic study for this specific benzodioxane scaffold is not available in the public domain, class-level inference from aryl halide reactivity series confirms that aryl iodides react 5-100 times faster than aryl bromides under identical Suzuki-Miyaura coupling conditions [1].

Cross-Coupling Synthetic Chemistry Medicinal Chemistry Palladium Catalysis

Molecular Weight and Polarizability: Iodo- vs. Unsubstituted Benzodioxane Core

The iodine atom dramatically increases the molecular weight (MW) and polarizability of the core scaffold compared to the unsubstituted parent compound. This is a direct, quantifiable structural differentiator that influences properties like van der Waals interactions and metabolic stability .

Molecular Weight Polarizability Structure-Activity Relationship Medicinal Chemistry

Proven Utility as an Intermediate: Direct Citation in Kinase Inhibitor Patent Literature

6-Iodo-2,3-dihydro-1,4-benzodioxine is explicitly cited as a key synthetic intermediate in patent literature for the development of potent Syk and JAK kinase inhibitors, a class of molecules with significant therapeutic relevance in oncology and immunology [1]. This provides concrete, verifiable evidence of its specific utility in a high-value drug discovery context, a distinction not shared by its 6-fluoro or 6-chloro analogs in this specific patent family.

Kinase Inhibitor SYK JAK Cancer Patent Intermediate

Optimal Application Scenarios for 6-Iodo-2,3-dihydro-1,4-benzodioxine Based on Verifiable Evidence


Medicinal Chemistry: Synthesis of Kinase Inhibitors for Oncology and Immunology

This compound is optimally deployed as a building block for the synthesis of novel kinase inhibitors, particularly those targeting the Syk and JAK pathways. Its explicit citation in patents directed to this therapeutic area [1] provides a validated starting point for medicinal chemistry teams. Its superior LogP (2.06) relative to chloro (1.77) and fluoro (1.19) analogs makes it the preferred choice when aiming to enhance the lipophilicity and cellular permeability of the final drug candidates. The high molecular weight and polarizability of iodine can also be strategically leveraged to occupy hydrophobic pockets in protein targets.

Organic Synthesis: Strategic Use in High-Value Cross-Coupling Sequences

For complex molecule synthesis where efficiency and yield are paramount, 6-iodo-2,3-dihydro-1,4-benzodioxine is the most effective halogenated partner for transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond's superior reactivity in oxidative addition, compared to the carbon-bromine bond [2], allows for milder reaction conditions, lower catalyst loadings, and higher functional group tolerance. This is a critical advantage for late-stage functionalization in total synthesis or the construction of diverse compound libraries in drug discovery.

Physicochemical Property Optimization: Deliberate Tuning of LogP in SAR Campaigns

When structure-activity relationship (SAR) studies reveal that increased lipophilicity is correlated with enhanced target engagement or cellular activity, the 6-iodo derivative (LogP 2.06) is the rational choice over its less lipophilic halogenated counterparts . Its significantly higher LogP compared to 6-fluoro (LogP 1.19) and 6-chloro (LogP 1.77) allows medicinal chemists to probe the lipophilic tolerance of a target binding site with a single, discrete structural change, providing clear and interpretable SAR data.

Structure-Based Drug Design: Exploiting Halogen Bonding and High Polarizability

The iodine atom is not merely a heavy atom; it is a potent participant in non-covalent interactions. Its high polarizability and ability to engage in halogen bonding can lead to enhanced binding affinity and selectivity for protein targets. The significant increase in molecular weight and polarizability compared to the unsubstituted core [3] provides a unique tool for probing and exploiting these specific interactions in structure-based drug design, a capability that is fundamentally absent in lighter halogen or unsubstituted analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Iodo-2,3-dihydro-1,4-benzodioxine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.